

A Spectroscopic Showdown: 4-Vinylbenzyl Acetate and Its Chemical Ancestors

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Compound of Interest

Compound Name: 4-Vinylbenzyl acetate

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For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of **4-Vinylbenzyl acetate** alongside its common precursors, 4-vinylbenzyl alcohol and 4-vinylbenzyl chloride. By presenting key experimental data in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and utilization of these important chemical entities.

This guide delves into the characteristic nuclear magnetic resonance (^1H and ^{13}C NMR) and infrared (IR) spectroscopic features of these three compounds. The data presented facilitates the clear distinction between the precursor molecules and the final acetate product, a critical aspect in monitoring reaction progress and confirming product purity.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for **4-Vinylbenzyl acetate**, 4-vinylbenzyl alcohol, and 4-vinylbenzyl chloride.

^1H Nuclear Magnetic Resonance (NMR) Data

Compound	Aromatic Protons (ppm)	Vinyl Protons (ppm)	Methylene Protons (ppm)	Other Protons (ppm)
4-Vinylbenzyl acetate	~7.3-7.4 (m, 4H)	~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H)	~5.0 (s, 2H)	~2.1 (s, 3H, -COCH ₃)
4-Vinylbenzyl alcohol	~7.2-7.4 (m, 4H) [1]	~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H)[1]	~4.6 (s, 2H)[1]	~1.7 (br s, 1H, -OH)
4-Vinylbenzyl chloride	~7.3-7.4 (m, 4H)	~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H)	~4.6 (s, 2H)	-

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Aromatic Carbons (ppm)	Vinyl Carbons (ppm)	Methylene Carbon (ppm)	Other Carbons (ppm)
4-Vinylbenzyl acetate	~126-138	~136 (CH), ~114 (CH ₂)	~66	~171 (C=O), ~21 (-COCH ₃)
4-Vinylbenzyl alcohol	~126-141	~137 (CH), ~113 (CH ₂)	~65	-
4-Vinylbenzyl chloride	~126-138	~136 (CH), ~115 (CH ₂)	~46	-

Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group
4-Vinylbenzyl acetate	~3080, ~3010 (C-H, sp ²), ~2950 (C-H, sp ³), ~1740 (C=O, ester), ~1630 (C=C, vinyl), ~1230 (C-O, ester), ~990, ~910 (=C-H bend, vinyl)	Aromatic, Alkene, Ester
4-Vinylbenzyl alcohol	~3350 (O-H, broad), ~3080, ~3010 (C-H, sp ²), ~2930 (C-H, sp ³), ~1630 (C=C, vinyl), ~1015 (C-O, alcohol), ~990, ~910 (=C-H bend, vinyl)[2][3]	Aromatic, Alkene, Alcohol
4-Vinylbenzyl chloride	~3080, ~3010 (C-H, sp ²), ~2950 (C-H, sp ³), ~1630 (C=C, vinyl), ~1265 (CH ₂ -Cl wag), ~990, ~910 (=C-H bend, vinyl), ~678 (C-Cl stretch)[4]	Aromatic, Alkene, Alkyl Halide

Experimental Protocols

Detailed methodologies for the synthesis of **4-Vinylbenzyl acetate** from its precursors are provided below.

Synthesis of 4-Vinylbenzyl Acetate from 4-Vinylbenzyl Chloride

This protocol outlines the nucleophilic substitution reaction of 4-vinylbenzyl chloride with potassium acetate.

Materials:

- 4-Vinylbenzyl chloride
- Potassium acetate
- Dimethyl sulfoxide (DMSO)

- tert-Butylcatechol (inhibitor)
- Diethyl ether
- Anhydrous sodium sulfate
- Distilled water

Procedure:

- In a round-bottom flask equipped with a condenser, combine 4-vinylbenzyl chloride (0.4 mol), potassium acetate (0.5 mol), and a catalytic amount of tert-butylcatechol in 200 mL of DMSO.[\[1\]](#)
- Heat the reaction mixture to 40°C and maintain this temperature for 20 hours under a nitrogen atmosphere.[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature and add 400 mL of diethyl ether.
- Separate the ether layer and wash it sequentially with distilled water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **4-vinylbenzyl acetate**.[\[1\]](#)

Synthesis of 4-Vinylbenzyl Acetate from 4-Vinylbenzyl Alcohol

This two-step process involves the conversion of 4-vinylbenzyl alcohol to 4-vinylbenzyl chloride, followed by acetylation. For the purpose of this guide, we will focus on the direct acetylation of the alcohol.

Materials:

- 4-Vinylbenzyl alcohol
- Acetic anhydride

- Pyridine or a suitable acid catalyst (e.g., expansive graphite)
- Dichloromethane (solvent)
- 5% Hydrochloric acid solution
- 5% Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

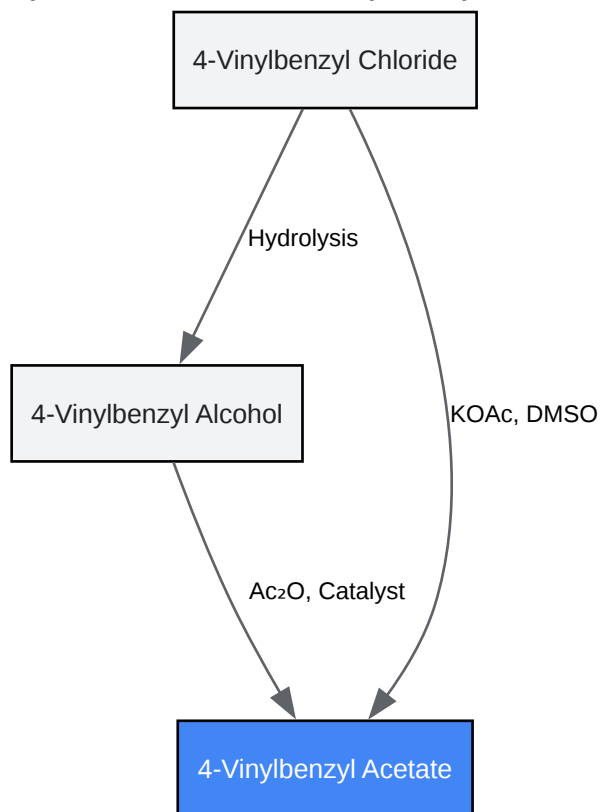
Procedure:

- Dissolve 4-vinylbenzyl alcohol (10 mmol) in dichloromethane (5 mL) in a round-bottom flask.
- Add acetic anhydride (2 equivalents for each hydroxyl group).
- Add a catalytic amount of expansive graphite (200 mg) or a few drops of pyridine.
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, add diethyl ether (10 mL) and filter to remove the catalyst.
- Wash the filtrate successively with 5% hydrochloric acid (15 mL), 5% sodium bicarbonate (15 mL), and brine (2 x 10 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic routes from the precursors to **4-Vinylbenzyl acetate**.

Synthetic Routes to 4-Vinylbenzyl Acetate



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